![molecular formula C8H19N3OS B14321869 N-[3-(Diethylamino)propyl]-N'-sulfanylurea CAS No. 104749-11-3](/img/structure/B14321869.png)
N-[3-(Diethylamino)propyl]-N'-sulfanylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a sulfanylurea moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-N’-sulfanylurea typically involves the reaction of N,N-diethylpropyl diamine with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as chloroform, under reflux conditions, and in the presence of a catalyst like hydroquinone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Diethylamino)propyl]-N’-sulfanylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is typically achieved through crystallization or distillation techniques.
化学反应分析
Types of Reactions
N-[3-(Diethylamino)propyl]-N’-sulfanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-[3-(Diethylamino)propyl]-N’-sulfanylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-[3-(Diethylamino)propyl]-N’-sulfanylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the sulfanylurea moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[3-(Diethylamino)propyl]-N-methylacrylamide: Known for its thermo- and pH-sensitive properties.
N-[3-(Dimethylamino)propyl]methacrylamide: Commonly used in stimuli-responsive materials.
N,N-Diethyl-1,3-propanediamine: Used in the synthesis of various organic compounds.
Uniqueness
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is unique due to its combination of a diethylamino group and a sulfanylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
104749-11-3 |
|---|---|
分子式 |
C8H19N3OS |
分子量 |
205.32 g/mol |
IUPAC 名称 |
1-[3-(diethylamino)propyl]-3-sulfanylurea |
InChI |
InChI=1S/C8H19N3OS/c1-3-11(4-2)7-5-6-9-8(12)10-13/h13H,3-7H2,1-2H3,(H2,9,10,12) |
InChI 键 |
AMCHGMLPWXTTEM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)NS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


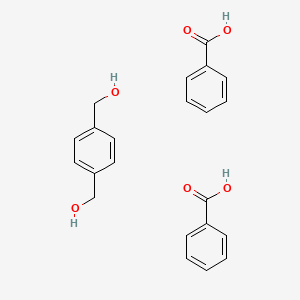



![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
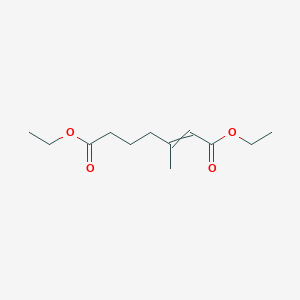
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
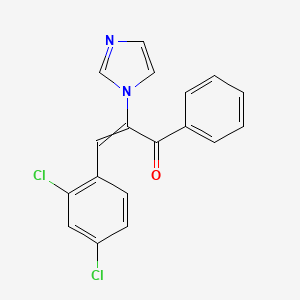
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
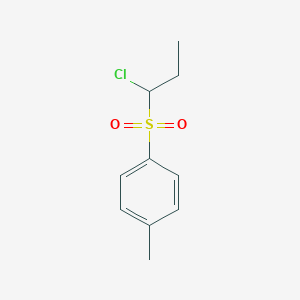
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
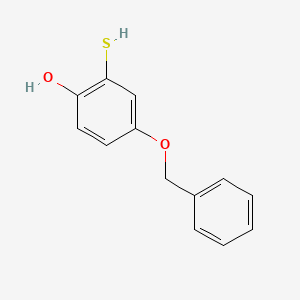
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
